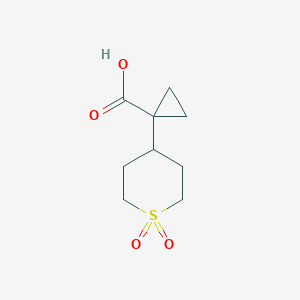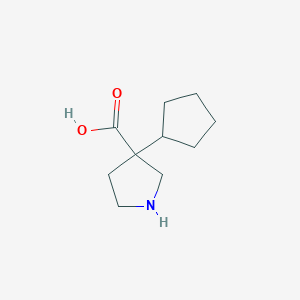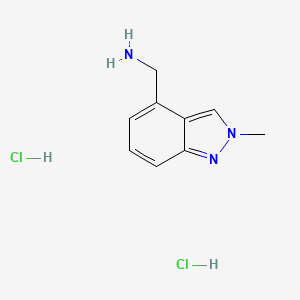![molecular formula C10H18ClN B13467188 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound is often used in drug discovery and materials science due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound often employs photoredox conditions with catalysts like fac-Ir(ppy)3, which facilitate the reaction of alkyl iodides with propellane . This method is advantageous due to its scalability and the ability to produce large quantities of the compound without the need for additional additives or catalysts.
Chemical Reactions Analysis
Types of Reactions
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core’s rigidity and three-dimensionality allow it to fit into unique binding sites on proteins and enzymes, potentially altering their activity. This makes it a valuable tool in drug discovery, where it can be used to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: Another class of rigid, three-dimensional molecules used in similar applications.
Higher bicycloalkanes: Compounds with larger ring systems that offer different properties and reactivities.
Uniqueness
What sets 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride apart is its specific combination of the BCP core with a pyrrolidine ring. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in drug design and materials science.
Properties
Molecular Formula |
C10H18ClN |
|---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-11-7-8(1)3-10-4-9(5-10)6-10;/h8-9,11H,1-7H2;1H |
InChI Key |
PYEKZJCSVBFXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC23CC(C2)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)

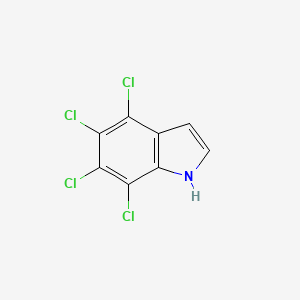
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
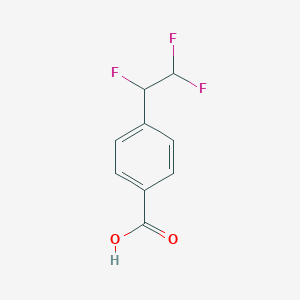

![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
